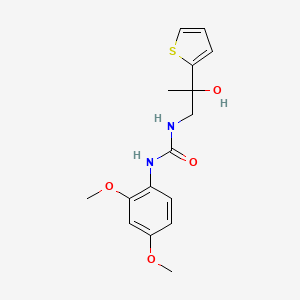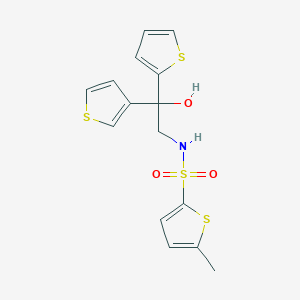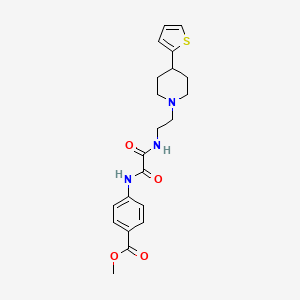
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea, also known as THU, is a synthetic compound that has been studied for its potential applications in scientific research. THU belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
Compounds with structural similarities to "1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea" have been synthesized and assessed for various biological activities. For example, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was designed to optimize the spacer length linking pharmacophoric moieties, showing that certain spacers are compatible with high inhibitory activities against acetylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).
Anticonvulsant Activity
Another study focused on the anticonvulsant activity of synthesized urea/thiourea derivatives, showing that some compounds, particularly those with chloro substitution, were effective in protecting against convulsions in experimental models. This highlights the potential therapeutic applications of such compounds in treating seizure disorders (Thakur et al., 2017).
Corrosion Inhibition
Urea derivatives have also been evaluated for their effectiveness as corrosion inhibitors, demonstrating significant protection against mild steel corrosion in acidic environments. This application is crucial in industrial processes and materials science, where corrosion resistance is essential for longevity and reliability (Mistry et al., 2011).
Molecular and Structural Studies
Further research has delved into the molecular and structural aspects of substituted ureas, employing techniques like solid-state NMR and vibrational spectroscopy to understand the effects of hydrogen bonding on molecular conformations and interactions (Kołodziejski et al., 1993).
Enzymatic Inhibition and Metabolism
The metabolism and enzymatic inhibition properties of soluble epoxide hydrolase inhibitors structurally related to "1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea" have been studied extensively, providing insights into their pharmacokinetics and potential therapeutic applications in modulating inflammation and protecting against various diseases (Wan et al., 2019).
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-16(20,14-5-4-8-23-14)10-17-15(19)18-12-7-6-11(21-2)9-13(12)22-3/h4-9,20H,10H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPPXPJHFZNLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=C(C=C1)OC)OC)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)



![1-(benzo[d]oxazol-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2878511.png)
![1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2878515.png)
![1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2878518.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878520.png)
![2-Fluoro-N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide](/img/structure/B2878521.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)-2-methylpropanehydrazide](/img/structure/B2878522.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2878523.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2878525.png)
